molecular formula C10H7BrO B6209388 5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran CAS No. 2741630-34-0

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran

Cat. No.: B6209388
CAS No.: 2741630-34-0
M. Wt: 223.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and an ethynyl group at the 7th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,3-dihydro-1-benzofuran to introduce the bromine atom at the 5th position. This is followed by a Sonogashira coupling reaction to attach the ethynyl group at the 7th position. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran is not fully understood but is believed to involve interactions with specific molecular targets. The ethynyl group may facilitate binding to enzymes or receptors, while the bromine atom can enhance the compound’s reactivity and selectivity. The compound may interfere with cellular processes by inhibiting key enzymes or disrupting cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

2741630-34-0

Molecular Formula

C10H7BrO

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.